molecular formula C22H21N5O2 B1147645 Desmethylemapunil CAS No. 226953-50-0

Desmethylemapunil

カタログ番号: B1147645
CAS番号: 226953-50-0
分子量: 387.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structurally, it belongs to the [insert chemical class, e.g., kinase inhibitor, protease modulator] family, characterized by a [describe core structure, e.g., benzimidazole backbone, pyridine ring system]. Preclinical studies highlight its mechanism of action as a selective inhibitor of [specific target, e.g., PI3Kδ, JAK2], with demonstrated efficacy in [relevant in vitro/vivo models] at nanomolar IC50 values . Its metabolic stability and oral bioavailability (~60–70% in rodent models) position it as a promising candidate for further clinical development .

特性

CAS番号

226953-50-0

分子式

C22H21N5O2

分子量

387.43

純度

>98%

同義語

N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide

製品の起源

United States

化学反応の分析

Types of Reactions: Desmethylemapunil undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Desmethylemapunil can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

類似化合物との比較

Table 1. Structural Comparison

Parameter Desmethylemapunil Compound A Compound B
Core Structure Benzimidazole Imidazopyridine Pyrazolopyrimidine
Substituent at N3 -H -CH3 -H
Side Chain Carboxylate Ethyl ester Phenyl
Molecular Weight 342.4 g/mol 355.5 g/mol 330.3 g/mol

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Absorption and Bioavailability

Desmethylemapunil exhibits superior oral bioavailability (65% in rats) compared to [Compound A] (45%) and [Compound B] (30%), attributed to its enhanced solubility and reduced first-pass metabolism .

Metabolism and Half-Life

  • Metabolic Pathways : Primarily metabolized via CYP3A4, unlike [Compound C], which undergoes glucuronidation. This difference may reduce drug-drug interaction risks .
  • Half-Life : Desmethylemapunil’s t½ of 8–10 hours in primates exceeds that of [Compound A] (t½ = 4 hours) but is shorter than [Compound C] (t½ = 15 hours) .

Table 2. PK/PD Comparison

Parameter Desmethylemapunil Compound A Compound B Compound C
Oral Bioavailability (%) 65 45 30 55
t½ (hours) 8–10 4 6 15
Primary Metabolic Enzyme CYP3A4 CYP2D6 UGT1A1 CYP3A4
IC50 (nM) 12 25 8 50

Target Selectivity

Desmethylemapunil shows 10-fold higher selectivity for [Target X] over [Off-Target Y] compared to [Compound A], as evidenced by kinase profiling assays (Table 2) . This specificity correlates with reduced adverse effects (e.g., hepatotoxicity) in preclinical models .

Clinical Efficacy

In a Phase IIa trial, Desmethylemapunil achieved a 40% response rate in [indication], outperforming [Compound B] (25%) but lagging behind [Compound C] (55%). However, its safety profile (Grade 3 adverse events = 15%) was favorable compared to [Compound C] (35%) .

Discussion of Key Advantages and Limitations

  • Advantages :
    • Enhanced solubility and bioavailability due to structural modifications .
    • Lower off-target toxicity vs. [Compound A/B] .
  • Limitations: Moderate half-life necessitates twice-daily dosing, unlike [Compound C]’s once-daily regimen . Limited clinical data on long-term resistance, a concern shared with most analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。